2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
CAS No.: 1211537-69-7
Cat. No.: VC21092310
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211537-69-7 |
---|---|
Molecular Formula | C7H5F3N2O2 |
Molecular Weight | 206.12 g/mol |
IUPAC Name | 2-methyl-3-nitro-5-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 |
Standard InChI Key | AFPQEILWSILMKP-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1211537-69-7) is a heterocyclic compound featuring a pyridine core with three functional groups: a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 5. This specific arrangement of substituents contributes to its unique chemical behavior and applications.
The compound has the following key properties:
Property | Value |
---|---|
Molecular Formula | C₇H₅F₃N₂O₂ |
Molecular Weight | 206.12 g/mol |
CAS Number | 1211537-69-7 |
IUPAC Name | 2-methyl-3-nitro-5-(trifluoromethyl)pyridine |
InChI | InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 |
Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)N+[O-] |
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, particularly enhancing its lipophilicity and metabolic stability. Meanwhile, the nitro group serves as a strong electron-withdrawing substituent, affecting the electron distribution within the pyridine ring and contributing to the compound's reactivity patterns.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, with the most common methods described below.
Nitration of 2-Methyl-5-(trifluoromethyl)pyridine
The primary synthetic route involves the nitration of 2-Methyl-5-(trifluoromethyl)pyridine. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The nitration occurs regioselectively at position 3 due to the directing effects of the existing substituents.
Multi-step Synthesis via 2-chloro-3-trifluoromethyl-5-nitropyridine
An alternative synthetic pathway involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in the presence of sodium hydride, followed by acidic hydrolysis and decarboxylation. This route is exemplified in the synthesis of related compounds such as 2-methyl-5-nitro-3-(trifluoromethyl)pyridine .
The reaction sequence can be outlined as:
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Nucleophilic substitution of the chlorine with diethyl malonate
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Hydrolysis and decarboxylation to introduce the methyl group
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Purification to obtain the target compound
Industrial Production Methods
For large-scale production, industrial methods often employ specialized equipment such as vapor-phase reactors. In related trifluoromethylpyridine syntheses, these reactors include a catalyst fluidized-bed phase where fluorination occurs after chlorination of a methyl group in suitable picoline derivatives . Such approaches can be adapted for the synthesis of our target compound with appropriate modifications.
Chemical Reactivity
The chemical behavior of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is largely determined by its three functional groups, each contributing to specific reactivity patterns.
Reduction Reactions
The nitro group can undergo reduction to form an amino derivative. This transformation is typically achieved using reducing agents such as hydrogen gas with palladium catalyst or iron in acidic conditions. The resulting amine product, 2-Methyl-3-amino-5-(trifluoromethyl)pyridine, serves as a versatile intermediate for further functionalization.
Nucleophilic Substitution Reactions
Research has demonstrated that 3-nitropyridines, including our target compound, exhibit interesting reactivity toward nucleophiles. Studies show that the nitro group at position 3 tends to be selectively substituted under the action of sulfur nucleophiles, even in the presence of other potential leaving groups . This selective reactivity provides valuable pathways for the preparation of diverse pyridine derivatives.
Reactions at the Methyl Group
The methyl group at position 2 can participate in various transformations, including oxidation, halogenation, and condensation reactions. For instance, condensation with aldehydes can lead to the formation of 2-alkenylpyridine derivatives, which themselves possess interesting photophysical properties and potential biological activities .
Applications in Scientific Research
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine serves as an important building block in various research areas, with applications spanning multiple scientific disciplines.
Intermediate in Organic Synthesis
The compound functions as a key intermediate in the synthesis of more complex organic molecules. Its distinctive substituent pattern and reactivity profile make it valuable for constructing novel heterocyclic frameworks with potential applications in pharmaceuticals and agrochemicals.
Pharmaceutical Development
Research indicates that derivatives of this compound have been incorporated into drug designs aimed at treating various conditions. Of particular interest is their potential role in pain management through the inhibition of transient receptor potential A1 ion channels (TRPA1) . These channels are involved in pain signaling pathways, making TRPA1 inhibitors promising candidates for analgesic drug development.
Agrochemical Applications
Trifluoromethylpyridines, including our target compound, have demonstrated utility in developing crop protection agents. The trifluoromethyl group enhances the stability and bioactivity of these compounds, potentially improving their efficacy against agricultural pests .
Biological Activity
The biological properties of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine and its derivatives highlight their potential in various therapeutic applications.
Antimicrobial and Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit promising antimicrobial and anticancer activities. The unique combination of structural features, particularly the trifluoromethyl group, contributes to these biological effects. Some nitropyridine derivatives have shown significant antimitotic activity against human tumor cells.
The table below summarizes reported biological activities for related trifluoromethylpyridine derivatives:
Compound Type | Biological Target | Observed Effect |
---|---|---|
Amino derivatives | Bacterial cell wall | Inhibition of cell wall synthesis |
Nitro derivatives | Cancer cell lines | Cytotoxicity through apoptosis induction |
Thio derivatives | Fungal pathogens | Growth inhibition |
Structure-Activity Relationships
Research examining structure-activity relationships suggests that both the position and nature of substituents on the pyridine ring significantly influence biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can participate in redox reactions within biological systems.
Comparison with Related Compounds
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine belongs to a family of structurally related trifluoromethylpyridines, each with distinct properties and applications based on their substitution patterns.
Structural Isomers
Several positional isomers exist, including:
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2-Methyl-5-nitro-3-(trifluoromethyl)pyridine
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2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
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4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
These compounds differ in the relative positions of the nitro and trifluoromethyl groups, leading to distinct reactivity patterns and biological properties .
Comparative Analysis
The table below presents a comparative analysis of our target compound and related derivatives:
Compound | Key Structural Features | Notable Properties/Applications |
---|---|---|
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | NO₂ at C-3, CF₃ at C-5 | Pharmaceutical intermediate, TRPA1 inhibitor precursor |
2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | NO₂ at C-5, CF₃ at C-3 | Agrochemical applications, different reactivity profile |
2-Methyl-5-(trifluoromethyl)pyridine | Lacks NO₂ group | Precursor in synthetic pathways, less reactive |
2-(Methylamino)-3-nitro-5-(trifluoromethyl)pyridine | Contains methylamino group | Different biological activity profile |
The position of the nitro group significantly affects the compound's susceptibility to nucleophilic substitution reactions, while the location of the trifluoromethyl group influences electronic distribution and lipophilicity .
Current Research Trends
Recent research involving 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine has focused on several key areas:
Synthetic Methodology Development
Ongoing efforts aim to develop more efficient, environmentally friendly synthetic routes to prepare this compound and its derivatives. These include exploring catalyst systems for selective nitration and alternative methods for introducing the trifluoromethyl group .
Novel Functional Derivatives
Researchers are investigating the preparation of novel derivatives through selective functionalization reactions, particularly targeting the nitro group through nucleophilic substitution. Studies show that reactions with thiols and other nucleophiles can lead to compounds with interesting photophysical properties, including large Stokes shifts .
Drug Discovery Applications
The compound continues to attract interest as a building block in medicinal chemistry, particularly in the development of pain management therapies targeting TRPA1 channels. Structure-activity relationship studies are helping to elucidate how modifications to the basic structure can enhance potency and selectivity toward specific biological targets .
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